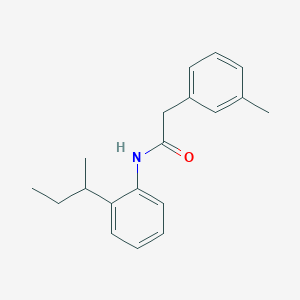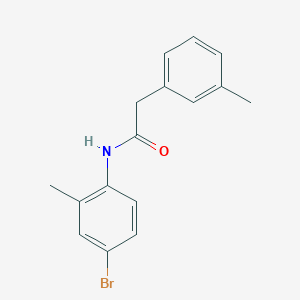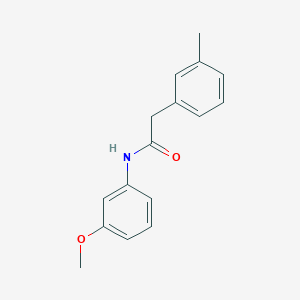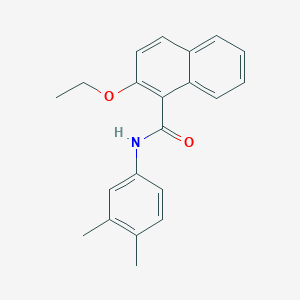
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide, commonly known as DPN, is a chemical compound that belongs to the class of naphthamides. It is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (SERM) and has been found to have several advantages over other SERMs.
科学的研究の応用
DPN has been extensively studied for its various applications in scientific research. One of the primary applications of DPN is its use as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide). DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides such as tamoxifen and raloxifene. DPN has been found to have a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides.
作用機序
The mechanism of action of DPN involves its selective binding to estrogen receptor beta (ERβ). ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes such as cell growth, differentiation, and apoptosis. DPN binds to ERβ and induces conformational changes that result in the activation of various downstream signaling pathways. These signaling pathways regulate the expression of various genes that are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
DPN has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes that are involved in the regulation of cell growth, differentiation, and apoptosis. DPN has also been found to regulate the expression of various genes that are involved in the regulation of lipid metabolism and glucose homeostasis. DPN has been shown to have anti-inflammatory effects and has been found to regulate the expression of various genes that are involved in the regulation of the immune system.
実験室実験の利点と制限
DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. It has a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. DPN has also been found to have a longer half-life than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the physiological effects of endogenous estrogen. DPN may also have off-target effects that may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of DPN. One of the primary areas of research is the development of more selective and potent ERβ agonists. DPN has been found to be a selective ERβ agonist, but there is a need for more selective and potent agonists. Another area of research is the study of the physiological effects of DPN in various disease states such as cancer, cardiovascular disease, and metabolic disorders. The development of new analytical techniques for the detection and quantification of DPN in biological samples is also an area of future research.
Conclusion
In conclusion, DPN is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide) and has been found to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several biochemical and physiological effects. DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides but also has some limitations for lab experiments. There are several future directions for the study of DPN, including the development of more selective and potent ERβ agonists and the study of the physiological effects of DPN in various disease states.
合成法
The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DPN. The purity of DPN can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-4-24-19-12-10-16-7-5-6-8-18(16)20(19)21(23)22-17-11-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,23) |
InChIキー |
ROHDOTKEKLNYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)




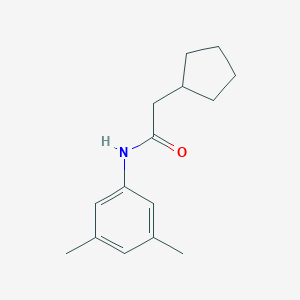

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
